4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-cyclohexanecarboxylic acid methyl ester
Overview
Description
The compound seems to be a complex organic molecule. It contains a cyclohexanecarboxylic acid methyl ester group, which is a common moiety in many organic compounds . It also contains a dimethylsilyl group, which is often used in organic synthesis as a protecting group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized as intermediates in the production of various pharmaceuticals . For example, compounds with similar structures have been used as intermediates in the synthesis of Lincomycin, a lincosamide antibiotic .Scientific Research Applications
Conformational Analysis
Cyclohexanecarboxylate derivatives, such as dimethyl and diethyl esters of cis-cyclohexane-1,2-, -1,3-, and -1,4-dicarboxylic acids, have been analyzed to understand their conformational effects in gas-phase cations under different ionization conditions. This research emphasizes the importance of molecular conformation in chemical ionization and collision-induced dissociation processes, which could be relevant to the study and application of the compound (Etinger et al., 1993).
Methylation and Esterification Techniques
The methylation of alcohols, phenols, and carboxylic acids within cyclohexane structures, utilizing dimethyl sulfate and alumina, demonstrates a method to produce methyl ethers and esters with high selectivity and yields. This technique could be applied in the synthesis or modification of compounds like the one in focus, indicating the versatility of esterification methods in creating or modifying complex organic molecules (Ogawa et al., 1986).
Functionalization and Polymerization
Research into the synthesis and polymerization of functional cyclic esters, including those derived from cyclohexanone, explores the design of hydrophilic aliphatic polyesters. These studies show how cyclohexanecarboxylate derivatives can be functionalized and polymerized, offering insights into potential applications in materials science and polymer chemistry (Trollsås et al., 2000).
Photochemical Reactions
The photo-induced addition of acetic acid to cyclohexene derivatives, including esters, highlights the potential for specific cyclohexanecarboxylate esters to undergo photochemical reactions, leading to various products. Such reactions could be relevant for the compound , especially in synthetic organic chemistry and the development of photoresponsive materials (Leong et al., 1973).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3Si/c1-15(2,3)19(5,6)18-11-12-7-9-13(10-8-12)14(16)17-4/h12-13H,7-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLCYVBLGKEYIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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